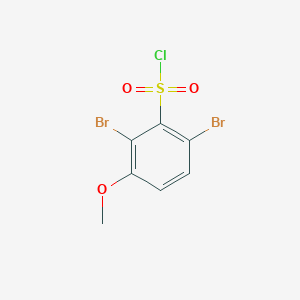
Diethyl (2,4-difluorobenzyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,4-difluorobenzyl)phosphonate, also known as DFVBP, is a chemical compound used in various scientific experiments. It has a CAS Number of 127218-03-5 and a molecular weight of 264.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.21 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved data .Aplicaciones Científicas De Investigación
Synthesis of Novel α-Aminophosphonates : This compound is used in the synthesis of novel α-aminophosphonates, which are synthesized via the Kabachnik–Fields reaction. These compounds exhibit high enantioselectivities and are characterized by spectral and analytical data (Ravi et al., 2021).
Preparation of Mixed Metal-Phosphonate Materials : Diethyl (2,4-difluorobenzyl)phosphonate derivatives are used in preparing mixed metal-phosphonate materials, which generally possess a layered structure. Such materials could offer hybrid organic-inorganic materials with better thermal stability and larger porosity (Moreau, Jaffrès, & Villemin, 2002).
Spectroscopic and Computational Analysis : The compound is involved in the synthesis of imino phosphonate compounds, which are analyzed through spectroscopic techniques and computational studies. These studies help in understanding the structural properties and stability of these phosphonate compounds (Ali et al., 2020).
Use in Coordination Chemistry : It is utilized in the synthesis of azido-functionalized aromatic phosphonate esters, which are then coordinated to lanthanide precursors. These complexes are studied for their solution-state structure and optical properties (Koehne et al., 2021).
Application in Polymer Science : The compound is employed in the synthesis of high-phosphorus content polybenzimidazole diethyl phosphonates, which are used for creating membranes with high thermal stability and charge densities, applicable in various technological areas (Johnson & Cabasso, 2010).
Inhibitory Activity Studies : Some derivatives of this compound have been synthesized and found to exhibit strong α-glucosidase inhibitory activity. These compounds are studied for potential pharmacological applications (Shaik et al., 2020).
Corrosion Inhibition : The compound's derivatives are investigated as corrosion inhibitors for mild steel in hydrochloric acid. This is significant for industrial applications like pickling processes, with studies including experimental and theoretical approaches (Gupta et al., 2017).
Safety and Hazards
The safety data sheet for Diethyl (2,4-difluorobenzyl)phosphonate indicates that personal protective equipment should be worn and adequate ventilation should be ensured during handling . It also advises against getting the substance in eyes, on skin, or on clothing, and against ingestion and inhalation .
Propiedades
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVKNKZXZBTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2471008.png)
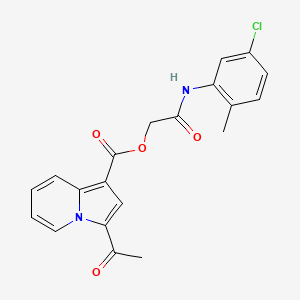
![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B2471011.png)
![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2471012.png)
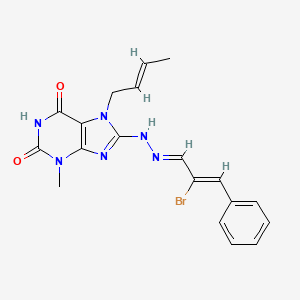
![Ethyl 2-{2-[2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidi no[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B2471017.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)
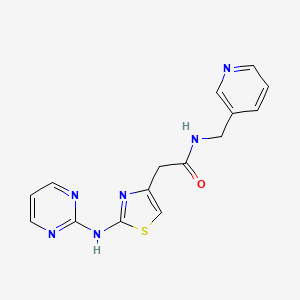
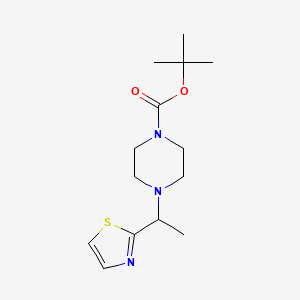
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)
![(E)-2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2471029.png)
